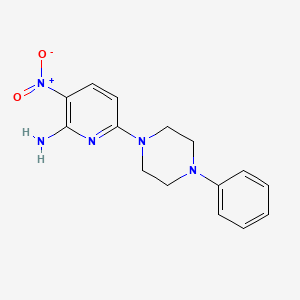

3-Nitro-6-(4-phenylpiperazin-1-yl)pyridin-2-amine

Description

Properties

IUPAC Name |

3-nitro-6-(4-phenylpiperazin-1-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2/c16-15-13(20(21)22)6-7-14(17-15)19-10-8-18(9-11-19)12-4-2-1-3-5-12/h1-7H,8-11H2,(H2,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAMHULWRUULNME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC(=C(C=C3)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-6-(4-phenylpiperazin-1-yl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the nitration of 6-(4-phenylpiperazin-1-yl)pyridin-2-amine using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-6-(4-phenylpiperazin-1-yl)pyridin-2-amine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the phenylpiperazine moiety, using strong oxidizing agents.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

Substitution: Sodium hydride, dimethylformamide as solvent.

Oxidation: Potassium permanganate, acetone as solvent.

Major Products Formed

Reduction: 3-Amino-6-(4-phenylpiperazin-1-yl)pyridin-2-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives of the phenylpiperazine moiety.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Studied for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Nitro-6-(4-phenylpiperazin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The nitro group may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Substituent Analysis

The substituent at the 6-position of the pyridine ring critically influences electronic properties, solubility, and biological interactions. Key analogues include:

Key Observations :

- Trifluoromethyl groups (as in 3-Nitro-6-(trifluoromethyl)pyridin-2-amine) enhance oxidative stability and lipophilicity but may increase toxicity risks (H302, H315 hazards) .

- Ethynyl-linked substituents (e.g., compound 15) provide structural rigidity, which could optimize pharmacokinetic profiles by reducing conformational flexibility .

NMR Spectral Comparisons

NMR data highlight electronic effects of substituents:

Insights :

- Piperidinyl and phenylpiperazinyl substituents shield adjacent protons, as seen in the upfield shifts of aromatic protons (e.g., 6.32 ppm in 24c vs. ~8.00 ppm in nitro groups) .

- Ethynyl-linked fluorophenyl groups (compound 15) induce distinct splitting patterns due to coupling with fluorine .

- The trifluoromethyl group’s strong electron-withdrawing effect deshields nearby carbons, as reflected in 13C NMR data .

Biological Activity

3-Nitro-6-(4-phenylpiperazin-1-yl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Synthesis

The synthesis of 3-Nitro-6-(4-phenylpiperazin-1-yl)pyridin-2-amine typically involves multi-step organic reactions. A common method includes the nitration of 6-(4-phenylpiperazin-1-yl)pyridin-2-amine using nitric acid and sulfuric acid as nitrating agents, conducted under controlled temperature conditions to ensure selective nitro group introduction.

Anticancer Properties

Recent studies have assessed the anticancer potential of 3-Nitro-6-(4-phenylpiperazin-1-yl)pyridin-2-amine against various cancer cell lines. The compound has demonstrated significant cytotoxicity, with IC50 values indicating its effectiveness:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 0.65 | Induction of apoptosis |

| A549 | 2.41 | Cell cycle arrest |

| HeLa | 1.50 | Apoptosis |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in cancer cells, making it a candidate for further development as an anticancer agent .

Neuropharmacological Activity

In addition to its anticancer properties, 3-Nitro-6-(4-phenylpiperazin-1-yl)pyridin-2-amine has shown promise in neuropharmacology. It exhibits affinity for dopamine receptors, particularly D2 and D3 subtypes, indicating potential applications in treating neuropsychiatric disorders .

Study 1: Antitumor Activity

A study conducted by Zhang et al. (2023) evaluated the antitumor effects of the compound on multiple cancer cell lines. The results indicated that at a concentration of 10 µM, the compound significantly reduced cell viability across all tested lines, with MCF7 cells showing the highest sensitivity .

Study 2: Mechanistic Insights

Research by Liu et al. (2024) explored the mechanism of action of 3-Nitro-6-(4-phenylpiperazin-1-yl)pyridin-2-amine in inducing apoptosis. Flow cytometry analysis revealed that the compound triggers mitochondrial depolarization and activates caspase pathways in cancer cells.

Q & A

Q. What are the optimal synthetic routes for 3-Nitro-6-(4-phenylpiperazin-1-yl)pyridin-2-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, leveraging the reactivity of nitro and piperazine groups. For example, coupling 4-phenylpiperazine with a pre-functionalized pyridine scaffold under reflux in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate can yield the target compound . Microwave-assisted synthesis (e.g., 150°C, 30 min) may enhance reaction efficiency and reduce side products . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol can improve purity. Monitor yields (typically 15–30% for analogous triazine derivatives) and adjust solvent polarity to optimize crystallization .

Q. What spectroscopic and chromatographic methods are essential for confirming the structure and purity of 3-Nitro-6-(4-phenylpiperazin-1-yl)pyridin-2-amine?

- Methodological Answer : Confirm structure using and NMR to identify aromatic protons (δ 6.5–8.5 ppm), piperazine methylene groups (δ 2.5–3.5 ppm), and nitro-group deshielding effects. Elemental analysis (C, H, N) should match theoretical values within ±0.3% . High-resolution mass spectrometry (HRMS) or LC-MS can verify molecular ion peaks. For purity, use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity >95% is recommended for biological assays .

Q. How can researchers assess the stability of 3-Nitro-6-(4-phenylpiperazin-1-yl)pyridin-2-amine under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at 4°C (short-term), -20°C (long-term), and 40°C/75% RH (stress conditions) for 1–6 months. Monitor degradation via HPLC and characterize degradants using LC-MS. For light-sensitive nitro groups, use amber vials and inert atmospheres (argon/nitrogen) .

Advanced Research Questions

Q. How should researchers address contradictions between in vitro and in vivo biological activity data for 3-Nitro-6-(4-phenylpiperazin-1-yl)pyridin-2-amine?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability) or assay conditions. Validate in vitro results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays). For in vivo studies, optimize dosing regimens and employ pharmacokinetic/pharmacodynamic (PK/PD) modeling. Cross-reference findings with analogous compounds (e.g., triazine derivatives with similar substituents) to identify structural determinants of activity .

Q. What computational strategies are effective in predicting the structure-activity relationship (SAR) of 3-Nitro-6-(4-phenylpiperazin-1-yl)pyridin-2-amine derivatives?

- Methodological Answer : Use 3D-QSAR models (e.g., CoMFA, CoMSIA) to correlate steric/electrostatic fields with activity data. Molecular docking (AutoDock Vina, Glide) can predict binding modes to target proteins (e.g., kinases). Validate models with leave-one-out cross-validation (Q² > 0.5) and external test sets. Incorporate nitro group geometry and piperazine conformation into simulations .

Q. How can analytical methods be tailored to detect trace impurities in 3-Nitro-6-(4-phenylpiperazin-1-yl)pyridin-2-amine?

- Methodological Answer : Employ ultra-HPLC (UHPLC) with a phenyl-hexyl column and gradient elution (0.1% formic acid in water/acetonitrile) for high-resolution separation. Couple with tandem MS (Q-TOF) to identify impurities (e.g., des-nitro byproducts or piperazine adducts). Quantify using a validated method with LOQ ≤ 0.1% .

Q. What challenges arise when scaling up the synthesis of 3-Nitro-6-(4-phenylpiperazin-1-yl)pyridin-2-amine, and how can they be mitigated?

- Methodological Answer : Scale-up may suffer from exothermic reactions or solvent volume limitations. Use flow chemistry for controlled heat dissipation and continuous processing. Optimize solvent recycling (e.g., DMF recovery via distillation) and employ process analytical technology (PAT) for real-time monitoring. Refer to CRDC guidelines for membrane separation and powder technology to streamline purification .

Q. How can researchers integrate mechanistic studies to elucidate the role of the nitro group in 3-Nitro-6-(4-phenylpiperazin-1-yl)pyridin-2-amine’s bioactivity?

- Methodological Answer : Synthesize nitro-free analogs and compare activity profiles. Use electron paramagnetic resonance (EPR) to detect nitro radical intermediates. Perform isotopic labeling (-nitro) to track metabolic pathways. Combine with molecular dynamics simulations to assess nitro group flexibility in binding pockets .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.